![molecular formula C7H12O2 B147163 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone CAS No. 135185-94-3](/img/structure/B147163.png)
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is a chemical compound that is commonly known as propylene oxide. It is an organic compound that is used in the production of various industrial chemicals, including polyurethane plastics, propylene glycol, and glycol ethers. The compound is also used as a sterilizing agent in the food industry and as a fumigant in the agricultural industry.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is not well understood. However, it is believed that the compound works by disrupting the cell membrane of microorganisms, leading to their death. This makes it an effective sterilizing agent in the food and agricultural industries.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone. However, studies have shown that exposure to the compound can cause irritation to the skin, eyes, and respiratory system. Long-term exposure has been linked to an increased risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone in lab experiments is its ability to act as a sterilizing agent. This makes it ideal for use in experiments that require a sterile environment. However, the compound can be toxic to cells and may interfere with the results of certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone. One area of interest is in the development of new methods for synthesizing the compound. Another area of research is in the development of new applications for the compound, particularly in the field of polymer chemistry. Finally, there is a need for more research on the potential health effects of exposure to the compound, particularly in the workplace.
Métodos De Síntesis
The most common method for synthesizing 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is through the chlorohydrin process. In this process, propylene oxide is reacted with hydrochloric acid to form propylene chlorohydrin. The propylene chlorohydrin is then reacted with sodium hydroxide to produce 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone.
Aplicaciones Científicas De Investigación
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of polymer chemistry. The compound is used as a monomer in the production of polyurethane plastics, which have a wide range of applications in the automotive, construction, and furniture industries.
Propiedades
Número CAS |
135185-94-3 |
|---|---|
Nombre del producto |
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-[(2R,3S)-3-propyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H12O2/c1-3-4-6-7(9-6)5(2)8/h6-7H,3-4H2,1-2H3/t6-,7-/m0/s1 |
Clave InChI |
IHZYAXBRHOYWLM-BQBZGAKWSA-N |
SMILES isomérico |
CCC[C@H]1[C@@H](O1)C(=O)C |
SMILES |
CCCC1C(O1)C(=O)C |
SMILES canónico |
CCCC1C(O1)C(=O)C |
Sinónimos |
Ethanone, 1-(3-propyloxiranyl)-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



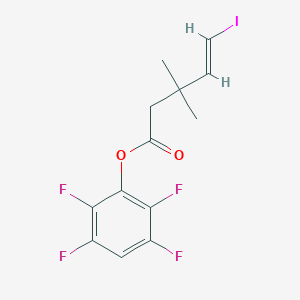
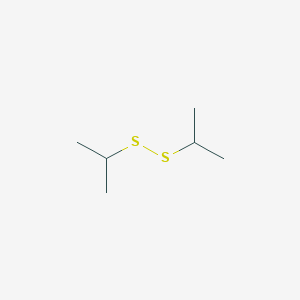
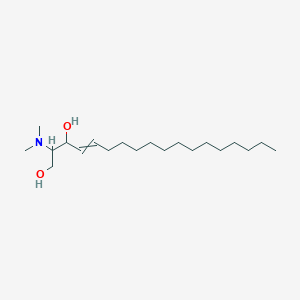
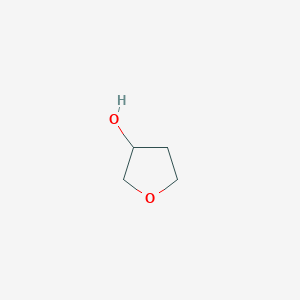
![2-[Butyl(ethyl)amino]-2-oxoacetic acid](/img/structure/B147096.png)
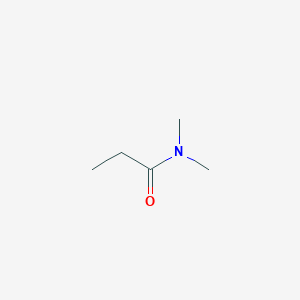
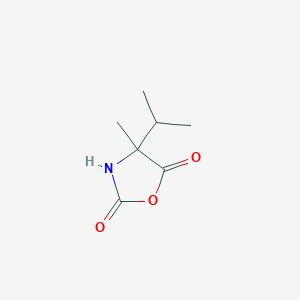
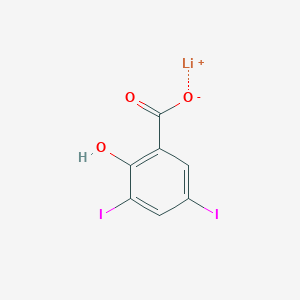
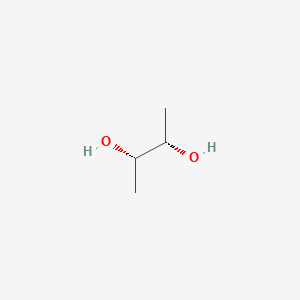
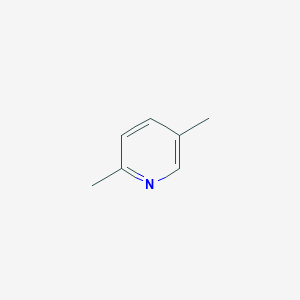
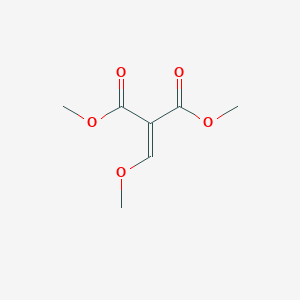
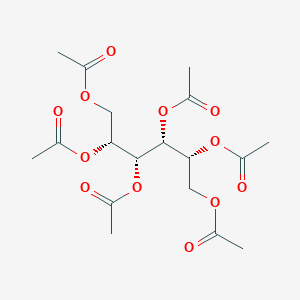
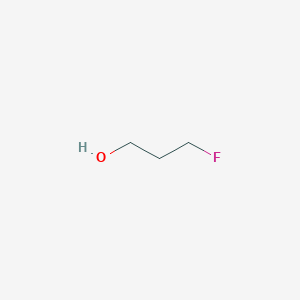
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)